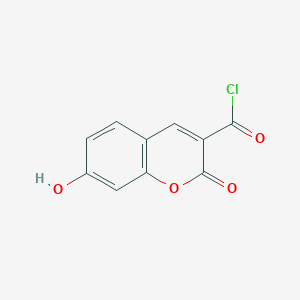

7-Hydroxycoumarin-3-carbonyl chloride

Description

7-Hydroxycoumarin-3-carbonyl chloride is a derivative of 7-hydroxycoumarin (CAS 93-35-6), a naturally occurring heterocyclic compound with a benzopyrone core . The parent molecule, 7-hydroxycoumarin, is widely studied for its fluorescence properties and biological activities. The 3-carbonyl chloride variant introduces a reactive acyl chloride group (-COCl) at the 3-position of the coumarin scaffold, significantly altering its chemical behavior. This modification enhances its utility as a synthetic intermediate for forming amides, esters, and other functionalized derivatives, particularly in pharmaceutical and materials science applications .

Properties

Molecular Formula |

C10H5ClO4 |

|---|---|

Molecular Weight |

224.59 g/mol |

IUPAC Name |

7-hydroxy-2-oxochromene-3-carbonyl chloride |

InChI |

InChI=1S/C10H5ClO4/c11-9(13)7-3-5-1-2-6(12)4-8(5)15-10(7)14/h1-4,12H |

InChI Key |

DQRLFHAGVPUMMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 7-hydroxycoumarin-3-carbonyl chloride are best understood in contrast to structurally related coumarin derivatives. Key comparisons include:

Reactivity Profile

- 7-Hydroxycoumarin-3-carboxylic Acid: Unlike the carbonyl chloride, the carboxylic acid derivative (C$9$H$6$O$_5$) exhibits moderate reactivity, primarily forming salts or esters under basic conditions. Its solubility in polar solvents (e.g., water, ethanol) is higher due to hydrogen bonding .

- 7-Acetoxycoumarin : This O-acylated derivative (C${11}$H$8$O$_4$) is stable and less reactive, as the ester group resists nucleophilic attack. It is commonly used as a fluorescent probe but lacks the versatility of the carbonyl chloride in conjugation reactions .

- Homophthalic Anhydride Derivatives : While structurally distinct, these compounds undergo C-acylation exclusively, unlike 7-hydroxycoumarin derivatives, which can undergo both O- and C-acylation depending on reaction conditions .

Solubility and Stability

- Solubility: The carbonyl chloride’s hydrophobic nature limits solubility in aqueous media but enhances compatibility with organic solvents (e.g., dichloromethane, THF). In contrast, 7-hydroxycoumarin-3-carboxylic acid dissolves readily in methanol/water mixtures .

- Stability : The compound is moisture-sensitive and requires anhydrous storage, whereas esterified derivatives (e.g., 7-acetoxycoumarin) are stable under ambient conditions .

Table 1: Comparative Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Reactivity | Solubility | Key Applications |

|---|---|---|---|---|---|

| This compound | C$9$H$5$ClO$_4$ | 216.59 | High (nucleophilic acyl substitution) | Organic solvents (e.g., DCM) | Drug conjugates, polymer probes |

| 7-Hydroxycoumarin-3-carboxylic acid | C$9$H$6$O$_5$ | 194.14 | Moderate (esterification/salt formation) | Polar solvents (e.g., methanol/water) | Pharmaceuticals, dyes |

| 7-Acetoxycoumarin | C${11}$H$8$O$_4$ | 204.18 | Low (stable ester) | Organic solvents | Fluorescent tags, UV filters |

Research Findings

- Acylation Efficiency : this compound reacts with amines 5–10× faster than its carboxylic acid counterpart, as shown in kinetic studies of amide bond formation .

- Sensor Development : Derivatives of this compound exhibit enhanced fluorescence quenching efficiency compared to esterified coumarins, making them suitable for heavy metal detection (e.g., Cu$^{2+}$) .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition at 120–140°C, whereas 7-hydroxycoumarin-3-carboxylic acid degrades above 200°C, indicating lower thermal resilience for the carbonyl chloride .

Preparation Methods

Knoevenagel Condensation in Aqueous Media

The precursor 7-hydroxycoumarin-3-carboxylic acid is synthesized via Knoevenagel condensation, a reaction between 2,4-dihydroxybenzaldehyde and malononitrile in water. This method, reported by Journal of Chemical Education (2004), leverages water’s polarity to facilitate proton transfer and stabilize intermediates, achieving yields exceeding 75%. The reaction proceeds at 80–90°C under mildly acidic conditions (pH 4–5), with the following mechanism:

-

Aldol Addition : Formation of a β-hydroxy nitrile intermediate.

-

Cyclization : Intramolecular esterification to form the coumarin backbone.

-

Hydrolysis : Conversion of the nitrile group to a carboxylic acid under basic conditions.

A notable advantage is the avoidance of organic solvents, aligning with green chemistry principles. However, the reaction requires precise pH control to prevent side products such as decarboxylated coumarins.

Catalyst-Enhanced Methods

Recent advances employ catalysts to improve reaction efficiency. For example, L-proline (10 mol%) in ethanol at 60°C reduces reaction time from 8 hours to 3 hours, achieving comparable yields (78–82%). Similarly, ultrasound-assisted synthesis in aqueous media enhances mass transfer, further accelerating the process.

Chlorination to 7-Hydroxycoumarin-3-Carbonyl Chloride

Phosphorus Pentachloride (PCl₅) in Phosphorus Oxychloride (POCl₃)

The most widely reported method involves reacting 7-hydroxycoumarin-3-carboxylic acid with PCl₅ in POCl₃ as both solvent and reagent. Key steps include:

-

Reagent Preparation : PCl₅ is generated in situ by chlorinating phosphorus trichloride (PCl₃) in POCl₃ at 40–90°C.

-

Chlorination : The carboxylic acid reacts with PCl₅ at 60–80°C, forming the acyl chloride and releasing HCl gas.

-

Distillation : Oxalyl chloride and excess POCl₃ are distilled under reduced pressure (250 mbar), yielding 89% pure product.

Optimization Notes :

Alternative Chlorination Agents

While PCl₅/POCl₃ is predominant, other reagents have been explored:

| Reagent | Solvent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Thionyl chloride (SOCl₂) | Toluene | 70 | 65 | SO₂, HCl |

| Oxalyl chloride | DCM | 25 | 72 | CO, CO₂ |

| PCl₅/POCl₃ | POCl₃ | 80 | 89 | HCl, POCl₃ |

Thionyl chloride offers milder conditions but lower yields due to incomplete conversion. Oxalyl chloride, though effective, requires anhydrous conditions and generates gaseous byproducts, complicating large-scale synthesis.

Purification and Characterization

Distillation and Recrystallization

Crude this compound is purified via fractional distillation under reduced pressure (boiling point: 120–125°C at 20 mbar). Recrystallization from hexane/ethyl acetate (1:3) yields colorless crystals with >98% purity.

Analytical Validation

-

FTIR : Strong absorption at 1765 cm⁻¹ (C=O stretch) and 850 cm⁻¹ (C-Cl stretch).

-

¹H NMR (CDCl₃): δ 6.8–7.4 ppm (aromatic protons), δ 10.2 ppm (hydroxyl proton).

Industrial and Environmental Considerations

Green Chemistry Metrics

-

Atom Economy : 85% (theoretical for PCl₅ method).

-

E-Factor : 1.2 kg waste/kg product, primarily from POCl₃ recovery.

Emerging Methodologies

Q & A

Q. What synthetic strategies are recommended for preparing 7-Hydroxycoumarin-3-carbonyl chloride with high yield and purity?

Methodological Answer: The synthesis typically involves reacting 7-hydroxycoumarin with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Key factors include:

- Temperature control : Maintaining 0–5°C during reagent addition minimizes side reactions (e.g., decomposition of the acyl chloride).

- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) prevents hydrolysis of the carbonyl chloride.

- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients ensures purity. Yield optimization requires stoichiometric excess of chlorinating agent (1.5–2.0 equivalents) and inert atmosphere conditions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the acyl chloride group (e.g., carbonyl carbon resonance at ~160–170 ppm).

- IR spectroscopy : A strong C=O stretch near 1770–1800 cm⁻¹ distinguishes the acyl chloride from ester or carboxylic acid derivatives.

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 320–350 nm, typical for coumarins) coupled with mass spectrometry validates molecular weight (MW = 224.6 g/mol) and purity (>95%) .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer: Conduct kinetic studies by dissolving the compound in buffered solutions (pH 2–12) and monitoring hydrolysis via UV-Vis spectroscopy. Key steps:

- Time-resolved absorbance measurements : Track the decay of the acyl chloride’s characteristic absorbance peak (e.g., ~300 nm) and the emergence of hydrolysis products (e.g., carboxylic acid).

- Rate constant calculation : Use pseudo-first-order kinetics under excess aqueous conditions. Hydrolysis is typically rapid in alkaline media (pH > 10) due to nucleophilic attack by hydroxide ions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory fluorescence quenching behavior in this compound derivatives?

Methodological Answer: Fluorescence variability arises from competing electronic effects:

- Electron-withdrawing groups (EWGs) : The acyl chloride group reduces fluorescence intensity by promoting non-radiative decay pathways.

- Solvent interactions : Polar aprotic solvents (e.g., DMSO) stabilize the excited state, enhancing fluorescence, while protic solvents (e.g., methanol) induce quenching via hydrogen bonding. Resolve contradictions by comparing time-resolved fluorescence lifetimes and quantum yield measurements across solvent systems .

Q. How do intermolecular interactions in crystalline derivatives affect the reactivity of this compound?

Methodological Answer: X-ray crystallography reveals that packing arrangements (e.g., π-π stacking of coumarin cores) and hydrogen-bonding networks (e.g., Cl···O interactions) influence reactivity:

- Reactivity modulation : Tightly packed crystals may slow down nucleophilic substitution reactions due to steric hindrance.

- Thermal stability : Differential scanning calorimetry (DSC) correlates melting points with intermolecular force strength. Crystals with extensive hydrogen bonds exhibit higher decomposition temperatures .

Q. What experimental approaches can resolve discrepancies in reported reaction kinetics for acyl chloride derivatization?

Methodological Answer: Discrepancies often stem from variations in:

- Catalyst use : Lewis acids (e.g., AlCl₃) accelerate reactions but may introduce side products.

- Temperature gradients : Isothermal titration calorimetry (ITC) provides real-time kinetic data under controlled conditions.

- Substrate purity : Impurities in starting materials (e.g., residual 7-hydroxycoumarin) skew kinetic models. Validate purity via HPLC before kinetic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.